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molecular formula C7H5ClN2O3 B1631020 5-Chloro-2-nitrobenzamide CAS No. 40763-96-0

5-Chloro-2-nitrobenzamide

Cat. No. B1631020
M. Wt: 200.58 g/mol
InChI Key: MKHXTOPPKVFSFI-UHFFFAOYSA-N
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Patent
US05256781

Procedure details

To 5-chloro-2-nitrobenzamide (2.0 g) (prepared according to the procedure described in Example 1, Part A) was added 50 mL of glacial acetic acid. This solution was heated to 90° C. and iron powder (2.8 g) was added in small portions over 15 minutes. When addition was complete the reaction mixture was stirred at 90°-100° C. After 2 hours the reaction was cooled to room temperature and was evaporated to dryness. The resulting residue was partitioned between ethyl acetate and aqueous sodium carbonate. This brown slurry was filtered and the ethyl acetate layer was recovered and washed with brine, dried over anhydrous magnesium sulfate, filtered and evaporated to dryness to yield 1.7 g (100%) of a buff powder: 1H NMR (DMSO-d6, 300 MHz) δ 7.83 (bs, 1H), 7.59 (d, 1H), 7.17 (bs, 1H), 7.14 (dd, 1H), 6.70 (m, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-])=O)=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8]>[Fe].C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:11])=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)N)C1)[N+](=O)[O-]
Step Two
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90°-100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours the reaction was cooled to room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between ethyl acetate and aqueous sodium carbonate
FILTRATION
Type
FILTRATION
Details
This brown slurry was filtered
CUSTOM
Type
CUSTOM
Details
the ethyl acetate layer was recovered
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to yield 1.7 g (100%) of a buff powder

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC(=C(C(=O)N)C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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